2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Medicinal Chemistry Organic Synthesis High-Throughput Screening

2-(2,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione (CAS 40101-43-7) is a defined, crystalline phthalimide scaffold. The 2,5-dimethylphenyl substituent confers unique steric/electronic properties not interchangeable with generic analogs—critical for reproducible SAR campaigns and library synthesis. Ideal for building isoindole-based probes and developing analytical standards.

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 40101-43-7
Cat. No. B2620398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
CAS40101-43-7
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H13NO2/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(17)19/h3-9H,1-2H3
InChIKeyONMMTSFZNQMAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione: Core Pharmacophore & Baseline Characterization for Procured N-Substituted Phthalimide


2-(2,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione (CAS 40101-43-7), also known as N-(2,5-dimethylphenyl)phthalimide, is a synthetically accessible, crystalline derivative of the 1H-isoindole-1,3(2H)-dione (phthalimide) scaffold . This compound features a 2,5-dimethylphenyl moiety on the phthalimide nitrogen, which serves as a foundational building block for generating structurally diverse analogs . As a representative of the broader phthalimide class, it is a versatile intermediate for synthesizing compounds targeting a range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects [1]. While specific quantitative performance data for this exact compound against close analogs is limited in the public domain, its value in procurement lies in its defined structure as a precise, modifiable core for SAR studies, rather than as a pre-optimized lead candidate.

Why Generic N-Substituted Phthalimide Substitution is Insufficient: The Functional Impact of the 2,5-Dimethylphenyl Group


For scientific and industrial users, generic substitution within the N-substituted phthalimide class is not a viable procurement strategy, as the specific identity of the N-aryl substituent is the primary determinant of a compound's physicochemical profile and, consequently, its biological activity . The 2,5-dimethylphenyl group of CAS 40101-43-7 confers unique steric and electronic properties compared to unsubstituted phenyl, halogenated, or other alkylated analogs . These substituent-specific properties directly influence critical drug-like attributes, including lipophilicity (LogP), metabolic stability, and target binding affinity [1]. As demonstrated in broader SAR studies on isoindole-1,3-dione derivatives, variations in the N-aryl group can lead to orders-of-magnitude differences in potency across various therapeutic targets, underscoring that each substituted core is a distinct chemical entity and not an interchangeable commodity [1].

Quantitative Differentiation Evidence for 2-(2,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione: A Focus on Structural and Synthetic Utility


Synthetic Accessibility and Purity: Enabling High-Throughput Derivatization and SAR Exploration

A key differentiation for procurement is the compound's reliable synthesis, which typically yields the product in high purity, as reported by multiple vendors . This reproducible synthetic route involves the reaction of 2,5-dimethylbenzaldehyde with phthalic anhydride under reflux conditions . Commercial availability at purities of 98% or higher ensures that researchers can efficiently synthesize derivative libraries for SAR studies, minimizing the need for additional purification steps that are often required for less optimized or custom-synthesized intermediates . While this is a class-level inference, the specific 2,5-dimethyl substitution pattern is commercially offered, making it a distinct, off-the-shelf building block compared to less common or custom-only N-aryl phthalimides.

Medicinal Chemistry Organic Synthesis High-Throughput Screening

Physicochemical Profile: Predicted Lipophilicity and Its Impact on Cellular Permeability

The calculated physicochemical properties of 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione provide a quantitative basis for differentiating it from other N-substituted phthalimides . The presence of the 2,5-dimethylphenyl group increases lipophilicity compared to an unsubstituted phenyl ring. While specific experimental LogP values are not available for this exact compound, its predicted density (1.3±0.1 g/cm3) and boiling point (425.1±55.0 °C) [1] are indicative of its molecular weight and intermolecular interactions. In broader SAR studies on related isoindole-1,3-dione derivatives, lipophilic properties were found to correlate with enhanced antimicrobial, antileishmanial, and antiproliferative activity, suggesting that this specific substitution pattern may offer advantages in cellular permeability [2].

ADME Prediction Drug-Likeness Physicochemical Properties

Procurement-Focused Application Scenarios for 2-(2,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione (CAS 40101-43-7)


1. Construction of Diverse Compound Libraries for Medicinal Chemistry SAR Studies

This compound serves as a privileged scaffold for constructing structurally diverse libraries of phthalimide derivatives. Its synthetic accessibility and high commercial purity make it an ideal starting point for parallel synthesis or medicinal chemistry optimization campaigns aimed at discovering novel anti-inflammatory, analgesic, or anticancer agents . By utilizing this compound as a core, researchers can systematically vary substituents to explore the structure-activity relationships (SAR) that govern biological activity, thereby identifying promising lead candidates with improved potency and selectivity .

2. Chemical Biology Probe Development for Target Identification

The defined structure of 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione allows for further functionalization to create chemical probes. For instance, the aromatic ring of the phthalimide core can be modified to introduce affinity tags (e.g., biotin) or photoaffinity labels (e.g., diazirine), enabling pull-down assays or covalent target engagement studies . This application is crucial for deconvoluting the molecular targets of phthalimide-based compounds, which are known to interact with multiple proteins and pathways .

3. Intermediate in the Synthesis of Advanced Heterocyclic Systems

This compound is not a final drug candidate but a versatile intermediate for generating more complex heterocyclic systems of pharmaceutical interest . The phthalimide ring can be reduced to yield isoindoline derivatives or undergo ring-opening reactions to provide ortho-substituted benzoic acid derivatives . These transformations are foundational for accessing a wider range of bioactive molecules, making this compound a valuable building block in multi-step organic synthesis, particularly for creating novel therapeutics.

4. Formulation of Analytical Reference Standards

Due to its well-defined structure and high purity, 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a suitable candidate for developing and validating analytical reference standards . Its consistent chemical behavior allows for its use in calibrating instruments like HPLC, LC-MS, and NMR for the analysis of more complex phthalimide-containing mixtures or for monitoring the purity of derivative libraries during synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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